
1-Chloro-3-isothiocyanatobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-isothiocyanatobut-2-ene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities and are often used in various chemical and biological applications. This compound is characterized by the presence of a chlorine atom and an isothiocyanate group attached to a butene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-isothiocyanatobut-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 1-chloro-3-buten-2-ol with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with the isothiocyanate group to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-isothiocyanatobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) in non-polar solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Addition: Formation of dibromo or bromo derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
1-Chloro-3-isothiocyanatobut-2-ene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-isothiocyanatobut-2-ene involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as thiol groups in cysteine residues. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-isothiocyanatoethane
- 1-Chloro-4-isothiocyanatobutane
- 1-Bromo-3-isothiocyanatobut-2-ene
Comparison
1-Chloro-3-isothiocyanatobut-2-ene is unique due to its specific substitution pattern and the presence of both a chlorine atom and an isothiocyanate group on a butene backbone. This combination imparts distinct reactivity and biological activity compared to similar compounds. For example, the presence of the chlorine atom can influence the compound’s reactivity in substitution reactions, while the isothiocyanate group is crucial for its biological interactions.
Properties
CAS No. |
76855-04-4 |
|---|---|
Molecular Formula |
C5H6ClNS |
Molecular Weight |
147.63 g/mol |
IUPAC Name |
1-chloro-3-isothiocyanatobut-2-ene |
InChI |
InChI=1S/C5H6ClNS/c1-5(2-3-6)7-4-8/h2H,3H2,1H3 |
InChI Key |
BCJFYPWGRUALQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

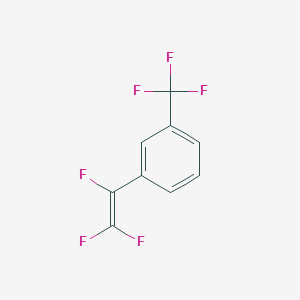
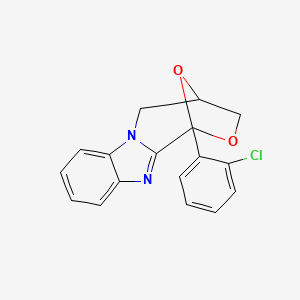
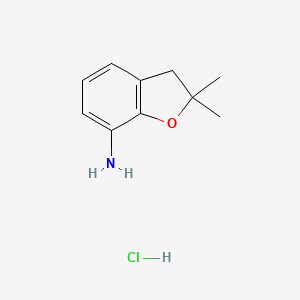

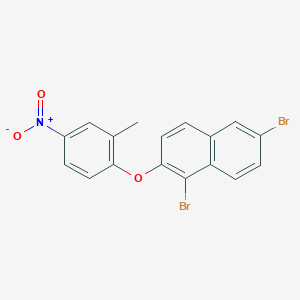
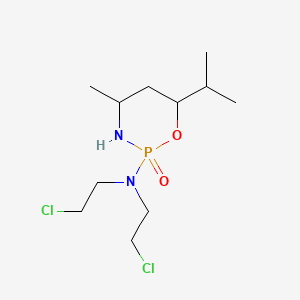
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
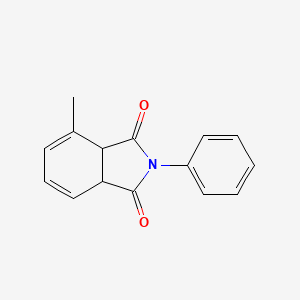
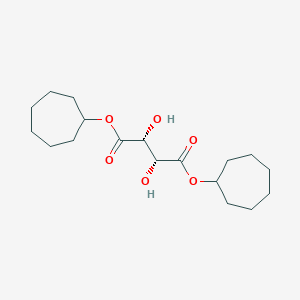
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
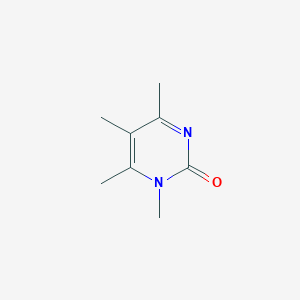
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
